

Spectroscopic Data Analysis of (S,S)-t-BuBox: A Technical Guide

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Compound of Interest

Compound Name: (S,S)-(-)-2,2'-Isopropylidenebis(4-
tert-butyl-2-oxazoline)

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This technical guide provides a comprehensive overview of the expected spectroscopic data for (S,S)-2,2'-(isopropylidene)bis(4-tert-butyl-2-oxazoline), commonly known as (S,S)-t-BuBox. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines general experimental protocols for acquiring such data and illustrates the typical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra in public databases, this section presents predicted data based on the chemical structure of (S,S)-t-BuBox and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy

The proton NMR spectrum of (S,S)-t-BuBox is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts are influenced by the electronic

environment of the protons.

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
tert-Butyl ($\text{C}(\text{CH}_3)_3$)	~ 1.0 - 1.2	Singlet	18H
Methylene (CH_2)	~ 3.8 - 4.2	Multiplet	4H
Methine (CH)	~ 4.2 - 4.5	Multiplet	2H
Isopropylidene ($\text{C}(\text{CH}_3)_2$)	~ 1.5 - 1.7	Singlet	6H

^{13}C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Type	Predicted Chemical Shift (δ , ppm)
tert-Butyl ($\text{C}(\text{CH}_3)_3$)	~ 25 - 30
tert-Butyl Quaternary ($\text{C}(\text{CH}_3)_3$)	~ 30 - 35
Methylene (CH_2)	~ 65 - 75
Methine (CH)	~ 70 - 80
Oxazoline ($\text{C}=\text{N}$)	~ 160 - 170
Isopropylidene Quaternary	~ 90 - 100
Isopropylidene Methyl ($\text{C}(\text{CH}_3)_2$)	~ 20 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[\[1\]](#)

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H (alkane) stretching	2850 - 3000	Medium to Strong
C=N (oxazoline) stretching	1640 - 1680	Medium
C-O stretching	1000 - 1300	Strong
C-N stretching	1000 - 1350	Medium

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[3] For (S,S)-t-BuBox (C₁₇H₃₀N₂O₂), the expected molecular weight is approximately 294.43 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 294. The fragmentation pattern of oxazolines often involves cleavage of the ring.[4] Common fragments for this molecule might include the loss of a tert-butyl group ([M-57]⁺) or cleavage of the isopropylidene bridge.

Experimental Protocols

The following are general methodologies for acquiring spectroscopic data for a compound such as (S,S)-t-BuBox.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the (S,S)-t-BuBox sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:**

- For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ^{13}C .^[5]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
 - ATR: Place the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Place the sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

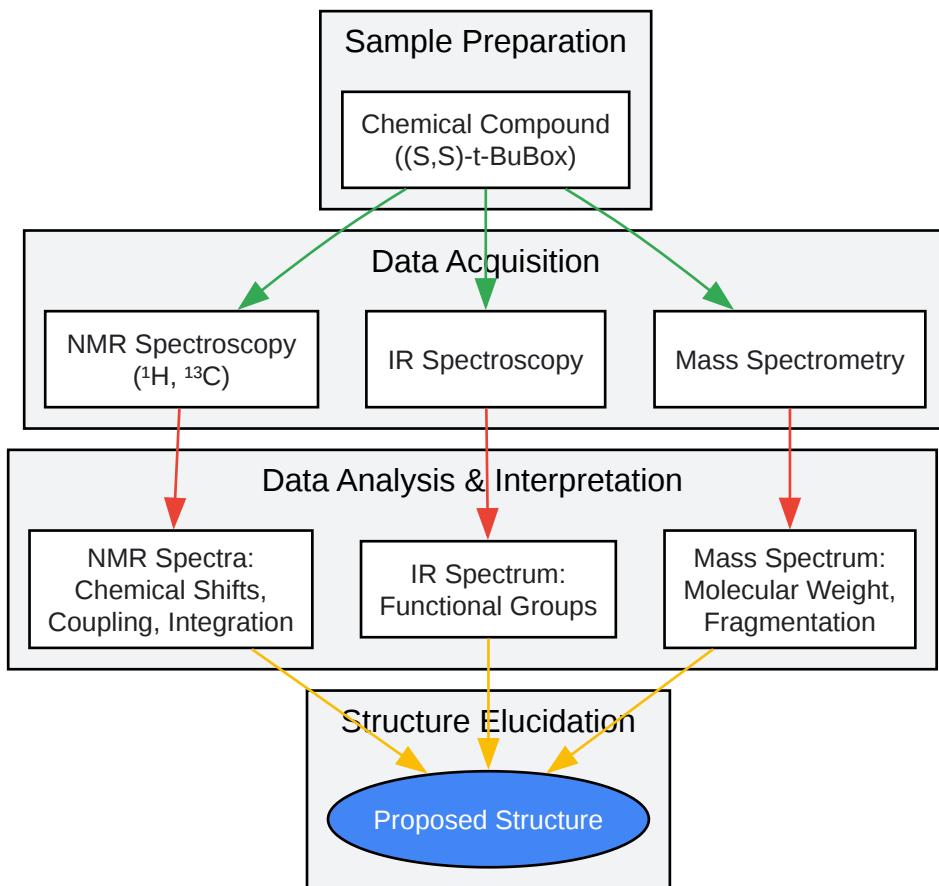
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct insertion for solids or injection of a solution for techniques like electrospray ionization (ESI).

- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for volatile compounds that often leads to extensive fragmentation. Soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for elucidating the structure of a chemical compound using a combination of spectroscopic techniques.



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A flowchart illustrating the general workflow of spectroscopic analysis for chemical structure elucidation.

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